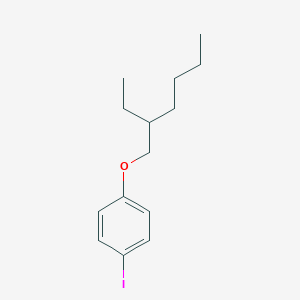

4-(2-Ethylhexyloxy)iodobenzene

説明

4-(2-Ethylhexyloxy)iodobenzene is a halogenated aromatic compound featuring an iodobenzene core substituted at the para position with a 2-ethylhexyloxy group. This branched alkoxy chain enhances solubility in organic solvents, making it valuable in polymer synthesis, photoresist formulations, and catalysis. Its structure balances steric bulk and electronic effects, enabling applications in materials science and organic synthesis. For example, it is a key component in the polymer PBDTTT-C, used in bulk-heterojunction solar cells due to its favorable electron-donating properties and compatibility with fullerene derivatives .

特性

分子式 |

C14H21IO |

|---|---|

分子量 |

332.22 g/mol |

IUPAC名 |

1-(2-ethylhexoxy)-4-iodobenzene |

InChI |

InChI=1S/C14H21IO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3 |

InChIキー |

UOMCJERKHZESES-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CC)COC1=CC=C(C=C1)I |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

The substituent on iodobenzene significantly influences physical properties and reactivity. Below is a comparative analysis:

Key Observations :

- Solubility: The bulky 2-ethylhexyloxy group in 4-(2-Ethylhexyloxy)iodobenzene improves solubility in nonpolar solvents compared to smaller substituents like methoxy, facilitating solution-processable materials for photovoltaics .

- Thermal Stability : Branched alkoxy groups (e.g., 2-ethylhexyloxy) enhance thermal stability in polymers, critical for solar cell longevity .

- Reactivity : Iodobenzene derivatives with electron-donating substituents (e.g., alkoxy) exhibit slower oxidative addition in cross-coupling reactions compared to unsubstituted iodobenzene, affecting catalytic yields .

Role in Polymer Solar Cells

4-(2-Ethylhexyloxy)iodobenzene is integral to the donor polymer PBDTTT-C, which achieves power conversion efficiencies (PCE) of ~7.4% in bulk-heterojunction solar cells . Compared to analogs:

Catalytic Performance

While iodobenzene itself is widely used in cross-coupling reactions, substituted derivatives like 4-(2-Ethylhexyloxy)iodobenzene are less common in catalysis. For example, iodobenzene achieves 85% yield in Sonogashira coupling after eight recycles , but bulky substituents may hinder palladium coordination, reducing efficiency.

Specialized Derivatives

- Deuterated Analog (Iodobenzene D5) : Used for NMR calibration due to distinct deuterium shifts, unlike 4-(2-Ethylhexyloxy)iodobenzene, which lacks isotopic labeling .

- Cyclohexyl-Substituted Derivatives : These exhibit liquid crystalline properties, unlike the amorphous nature of 4-(2-Ethylhexyloxy)iodobenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。